

Synthesis of 1,3-Diisopropylthiourea from Isopropylamine: A Technical Guide

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Compound of Interest

Compound Name: 1,3-Diisopropylthiourea

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Abstract

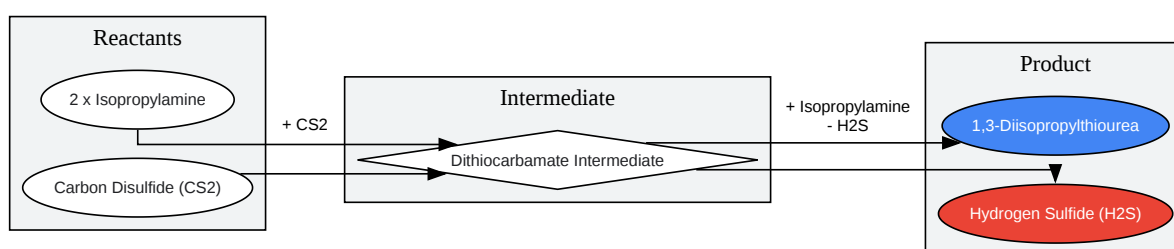
This technical guide provides a comprehensive overview of the synthesis of **1,3-diisopropylthiourea** from isopropylamine. It details the reaction mechanism, experimental protocols, purification techniques, and characterization of the final product. Quantitative data is presented in tabular format for easy comparison of reaction conditions. Furthermore, this guide includes mandatory visualizations of the reaction pathway and experimental workflow, generated using Graphviz (DOT language), to facilitate a deeper understanding of the process. Safety considerations for handling the involved reagents are also discussed to ensure safe laboratory practices.

Introduction

1,3-Diisopropylthiourea is a symmetrically disubstituted thiourea that serves as a valuable intermediate in organic synthesis. It is notably used as a precursor in the synthesis of N,N'-diisopropylcarbodiimide (DIC), a widely used coupling agent in peptide synthesis. Additionally, **1,3-diisopropylthiourea** and its derivatives are utilized as ligands in the formation of metal halide complexes. This guide focuses on the direct synthesis of **1,3-diisopropylthiourea** from the reaction of isopropylamine with carbon disulfide, a common and efficient method for its preparation.

Reaction Mechanism and Synthesis

The synthesis of **1,3-diisopropylthiourea** from isopropylamine proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of isopropylamine attacks one of the electrophilic carbon atoms of carbon disulfide. This initial attack forms a dithiocarbamate intermediate. In the presence of a second equivalent of isopropylamine, the dithiocarbamate intermediate undergoes a reaction where the second molecule of isopropylamine attacks the dithiocarbamate, leading to the elimination of hydrogen sulfide and the formation of the stable **1,3-diisopropylthiourea**.



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Caption: Reaction pathway for the synthesis of **1,3-diisopropylthiourea**.

Quantitative Data

The yield of **1,3-diisopropylthiourea** can be influenced by various factors, including the stoichiometry of reactants, reaction time, and the presence of a catalyst. The following table summarizes data from a related synthesis method using thiourea and diisopropylamine, which provides insights into the impact of these variables.

Molar Ratio (Thiourea:Diisopropylamine)	Catalyst (mol% of Thiourea)	Reaction Time (hours)	Yield (%)	Melting Point (°C)
1:2	PEG-400 (4%)	26	78	142-145
1:2.5	PEG-400 (5.5%)	20	70	140-143
1:1.67	PEG-400 (9.2%)	24	81	140-143
1:1.82	PEG-400 (2%)	20	75	140-143
1:2.22	-	36	80	143-145

Experimental Protocols

Synthesis of 1,3-Diisopropylthiourea

This protocol details the synthesis of **1,3-diisopropylthiourea** from isopropylamine and carbon disulfide.

Materials:

- Isopropylamine
- Carbon Disulfide
- Water
- Ethanol or Ethyl acetate/hexane mixture for recrystallization
- 50 mL round-bottomed flask
- Magnetic stirrer
- Ice bath
- Rotary evaporator

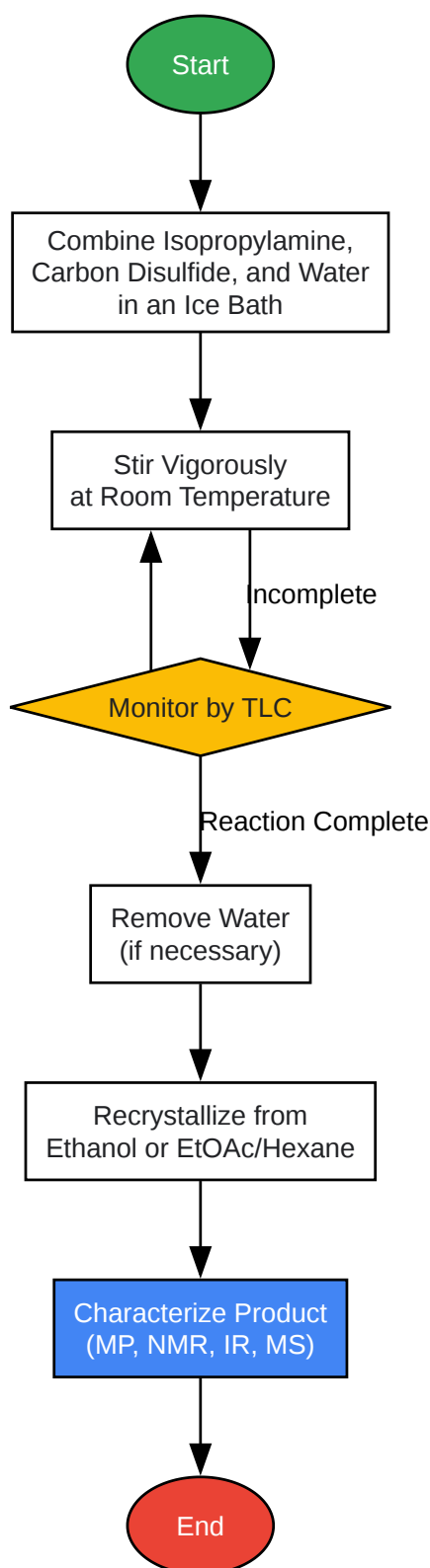
Procedure:

- To a 50 mL round-bottomed flask equipped with a magnetic stirrer, add carbon disulfide (5 mmol) and isopropylamine (10 mmol) sequentially under ice bath cooling conditions.[\[1\]](#)
- Add 5 mL of water to the reaction mixture.[\[1\]](#)
- Seal the flask and stir the reaction mixture vigorously at room temperature.[\[1\]](#)
- Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 10% methanol/chloroform or ethyl acetate/hexane solvent mixture as the eluent.[\[1\]](#)
- Upon completion of the reaction, if the product has not solidified, remove the water under reduced pressure using a rotary evaporator to obtain the solid product.[\[1\]](#) If the product has solidified, proceed directly to purification.

Purification by Recrystallization

Procedure:

- Dissolve the crude solid product in a minimal amount of hot ethanol or an ethyl acetate/hexane mixture.
- Allow the solution to cool slowly to room temperature to induce crystallization.
- Further cool the mixture in an ice bath to maximize the yield of crystals.
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent (the same used for recrystallization).
- Dry the purified crystals. The expected melting point of **1,3-diisopropylthiourea** is 143-145 °C.



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Caption: General experimental workflow for the synthesis and purification.

Characterization of 1,3-Diisopropylthiourea

The identity and purity of the synthesized **1,3-diisopropylthiourea** can be confirmed by various analytical techniques.

- Melting Point: 143-145 °C.
- ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the N-H protons and the methine (CH) and methyl (CH₃) protons of the two isopropyl groups.
- ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the thiocarbonyl carbon (C=S) and the carbons of the isopropyl groups.
- FTIR: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching, C-H stretching, and the C=S (thiocarbonyl) group.
- Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of **1,3-diisopropylthiourea** (160.28 g/mol).^[2]

Safety Precautions

It is imperative to handle the reagents involved in this synthesis with appropriate safety measures in a well-ventilated fume hood.

- Isopropylamine: Isopropylamine is a flammable and corrosive liquid. It can cause severe skin burns and eye damage. Inhalation may cause respiratory irritation.
- Carbon Disulfide: Carbon disulfide is a highly flammable and toxic liquid.^[1] It has a low flash point and can be ignited by hot surfaces. It is harmful if swallowed, inhaled, or absorbed through the skin and can cause damage to the central nervous system.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors. Ensure that there are no ignition sources in the vicinity when working with carbon disulfide.

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References

- 1. ICSC 0022 - CARBON DISULFIDE [chemicalsafety.ilo.org]
- 2. Diisopropylthiourea | C₇H₁₆N₂S | CID 2758386 - PubChem [pubchem.ncbi.nlm.nih.gov]
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